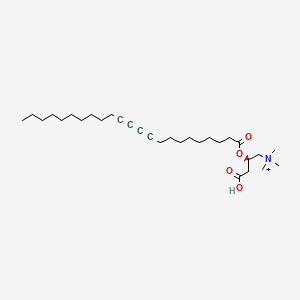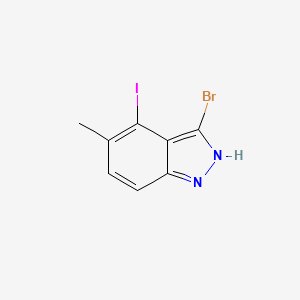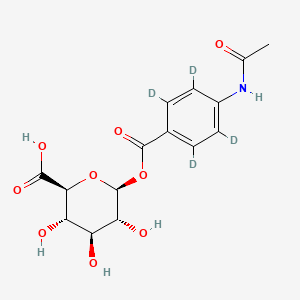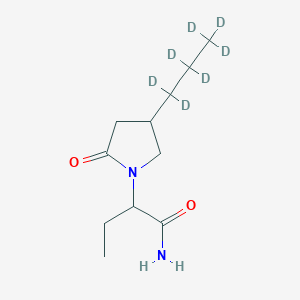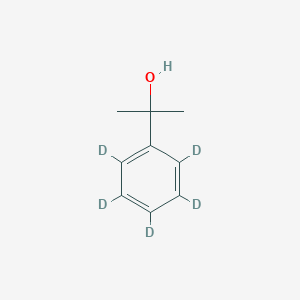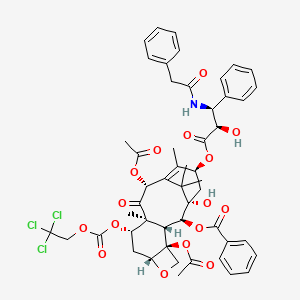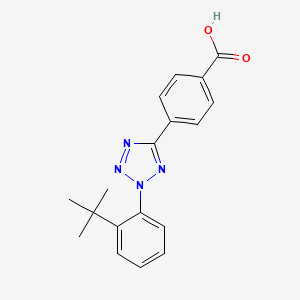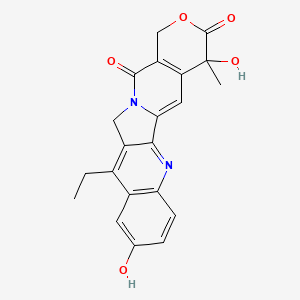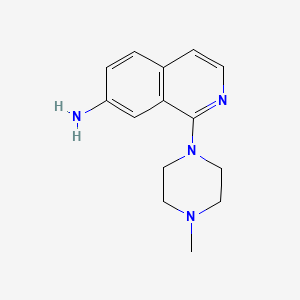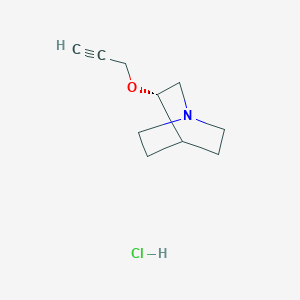
Lithium-6Li deuteroxide deuterate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium-6Li deuteroxide deuterate is a compound with the chemical formula 6LiOD · D2O. It is composed of lithium-6, deuterium, and oxygen. This compound is notable for its high isotopic purity, with 95% of the lithium being lithium-6 and 98% of the deuterium being deuterium-2 . It is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium-6Li deuteroxide deuterate can be synthesized through the reaction of lithium-6 hydroxide with deuterium oxide (heavy water). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ \text{6LiOH} + \text{D}_2\text{O} \rightarrow \text{6LiOD} \cdot \text{D}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lithium-6 and deuterium oxide. The process requires precise control of reaction conditions, including temperature and pressure, to achieve the desired isotopic purity. The compound is then purified and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Lithium-6Li deuteroxide deuterate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium-6 carbonate and deuterium oxide.
Reduction: It can be reduced to form lithium-6 hydride and deuterium gas.
Substitution: The deuterium atoms can be substituted with hydrogen atoms in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Hydrogen gas or other hydrogen-containing compounds.
Major Products Formed:
Oxidation: Lithium-6 carbonate (6Li2CO3) and deuterium oxide (D2O).
Reduction: Lithium-6 hydride (6LiH) and deuterium gas (D2).
Substitution: Lithium hydroxide (LiOH) and hydrogen gas (H2).
Aplicaciones Científicas De Investigación
Lithium-6Li deuteroxide deuterate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of deuterium in isotopic labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in medical imaging and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds and materials for nuclear fusion research.
Mecanismo De Acción
The mechanism of action of lithium-6Li deuteroxide deuterate involves its interaction with various molecular targets and pathways. In biological systems, lithium-6 can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), leading to various physiological effects. Deuterium, on the other hand, can replace hydrogen in biological molecules, affecting their stability and reactivity .
Comparación Con Compuestos Similares
Lithium deuteroxide (LiOD): Similar in composition but lacks the isotopic purity of lithium-6Li deuteroxide deuterate.
Lithium-6 hydroxide (6LiOH): Contains lithium-6 but does not include deuterium.
Deuterium oxide (D2O): Contains deuterium but lacks lithium.
Uniqueness: this compound is unique due to its high isotopic purity and the combination of lithium-6 and deuterium. This makes it particularly valuable in applications requiring precise isotopic labeling and in nuclear fusion research .
Propiedades
Fórmula molecular |
HLi |
|---|---|
Peso molecular |
8.02922467 g/mol |
Nombre IUPAC |
deuteride;lithium-6(1+) |
InChI |
InChI=1S/Li.H/q+1;-1/i1-1;1+1 |
Clave InChI |
SRTHRWZAMDZJOS-BBGAZUBOSA-N |
SMILES isomérico |
[2H-].[6Li+] |
SMILES canónico |
[H-].[Li+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


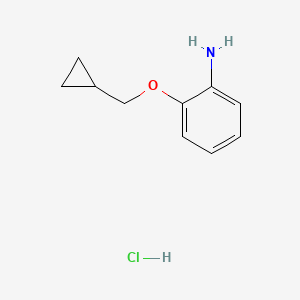
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
